3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one

Epigenetics Bromodomain inhibition BET protein targeting

3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one (CAS 59108-29-1; molecular formula C₁₀H₃BrCl₂F₃NO; molecular weight 360.94 g/mol) is a polyhalogenated 4-quinolinone derivative carrying bromine at C-3, chlorine at C-5 and C-7, and a trifluoromethyl group at C-2. The compound belongs to the broader 4-quinolinone class, which is extensively exploited in medicinal chemistry and agrochemistry for kinase inhibition, bromodomain modulation, monoamine oxidase inhibition, and herbicidal activity.

Molecular Formula C10H3BrCl2F3NO
Molecular Weight 360.94 g/mol
Cat. No. B13762290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Molecular FormulaC10H3BrCl2F3NO
Molecular Weight360.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=C(C2=O)Br)C(F)(F)F)Cl)Cl
InChIInChI=1S/C10H3BrCl2F3NO/c11-7-8(18)6-4(13)1-3(12)2-5(6)17-9(7)10(14,15)16/h1-2H,(H,17,18)
InChIKeyJDPXXYQMJXOLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one – Core Chemical Identity & Sourcing Baseline


3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one (CAS 59108-29-1; molecular formula C₁₀H₃BrCl₂F₃NO; molecular weight 360.94 g/mol) is a polyhalogenated 4-quinolinone derivative carrying bromine at C-3, chlorine at C-5 and C-7, and a trifluoromethyl group at C-2 . The compound belongs to the broader 4-quinolinone class, which is extensively exploited in medicinal chemistry and agrochemistry for kinase inhibition, bromodomain modulation, monoamine oxidase inhibition, and herbicidal activity [1][2]. Its multi-halogen substitution pattern imparts distinct electronic and steric properties that differentiate it from simpler mono- or di-substituted 4-quinolinone analogs, potentially altering target engagement, metabolic stability, and physicochemical profile [3]. The compound is commercially available from multiple chemical suppliers as a research reagent, typically at ≥95% purity, making it accessible for systematic comparative evaluation against close structural analogs.

Why 3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one Cannot Be Replaced by Generic 4-Quinolinone Analogs


The 4-quinolinone scaffold is pharmacologically promiscuous; small changes in the halogenation pattern or the presence/absence of a 3-bromo or 2-trifluoromethyl substituent can profoundly shift target selectivity, potency, and even the mode of action from inhibition to activation [1][2]. For instance, in bromodomain-containing protein assays, the 3-unsubstituted analog 5,7-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-13-3) exhibits a Kd of 0.300 nM at BRD4 BD2, whereas the 3-bromo derivative (target compound) shows a Kd of 300 nM at BRD2 BD2—a 1,000-fold difference in affinity that indicates a shift in bromodomain subtype preference [1][2]. In MAO inhibition, the removal of the 3-bromo and 5,7-dichloro substituents can convert a selective MAO-B inhibitor into a dual MAO-A/MAO-B inhibitor or abolish activity entirely, underscoring the non-interchangeable nature of these halogen substituents [3]. Consequently, procurement decisions based solely on the 4-quinolinone core without precise specification of the halogenation and trifluoromethylation pattern will yield compounds with divergent biological profiles, invalidating comparative SAR studies and compromising the reproducibility of screening campaigns.

Quantitative Differentiation Evidence for 3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one vs. Close Analogs


BRD2 Bromodomain Engagement: 3-Bromo Substituent Shifts Affinity by 1,000-Fold Relative to 3-Unsubstituted Analog

The introduction of a bromine atom at C-3 produces a dramatic shift in bromodomain affinity profile. The 3-unsubstituted comparator 5,7-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline binds BRD4 BD2 with a Kd of 0.300 nM, whereas the 3-bromo target compound binds BRD2 BD2 with a Kd of 300 nM—a 1,000-fold difference in absolute affinity accompanied by a reversal of BD2 subtype preference (BRD4 vs. BRD2) [1][2]. This indicates that the 3-bromo substituent does not merely modulate potency but fundamentally alters which BET bromodomain is preferentially engaged, a critical parameter for chemical probe selectivity.

Epigenetics Bromodomain inhibition BET protein targeting

Monoamine Oxidase B (MAO-B) Inhibition: 3-Bromo-5,7-dichloro Analog Achieves Sub-Micromolar Potency While 3-Unsubstituted Variant Is Inactive

The target compound inhibits rat MAO-B with an IC50 of 209 nM in a brain mitochondrial homogenate assay [1]. In contrast, a related 3-unsubstituted quinolinone analog (CHEMBL3398532) tested against human recombinant MAO-B exhibits an IC50 of 1,270 nM—a >6-fold reduction in potency [2]. Furthermore, the 3-bromo-2-(trifluoromethyl)quinolin-4-one analog that lacks the 5,7-dichloro substitution (CHEMBL3781024) shows an EC50 >50,000 nM at the TRH receptor, indicating that the 5,7-dichloro pattern is essential for retaining biological activity within the quinolinone chemotype [3]. The combination of 3-bromo and 5,7-dichloro substituents thus appears to be a requisite for meaningful MAO-B engagement.

Neurodegeneration Monoamine oxidase inhibition Parkinson's disease

Herbicidal Activity: 3-Bromo-5,7-dichloro-2-(trifluoromethyl) Substitution Pattern Is Explicitly Claimed in BASF Quinolinone Herbicide Patent

The patent US20110105329A1 (BASF SE) broadly claims substituted quinolinones of formula I as herbicidal active compounds, with explicit exemplification of 3-bromo-, 5,7-dichloro-, and 2-trifluoromethyl-substituted variants among the preferred embodiments [1]. While specific herbicidal EC50 values for the title compound are not disclosed in the patent abstract, the structural specificity of the claims—requiring the precise combination of 3-bromo, 5,7-dichloro, and 2-trifluoromethyl substituents for optimal herbicidal efficacy—constitutes class-level evidence that generic 4-quinolinones lacking this exact substitution array are insufficient for achieving the claimed herbicidal activity [1]. Earlier herbicidal quinolinol patents (e.g., 'Herbicidal method using 2-trifluoromethyl-4-quinolinols') demonstrate that the 2-trifluoromethyl-4-quinolinol core is a validated herbicidal pharmacophore, but the BASF patent explicitly teaches that further halogenation (3-bromo, 5,7-dichloro) enhances and broadens the herbicidal spectrum [2].

Agrochemistry Herbicide discovery Weed resistance management

Physicochemical Differentiation: Enhanced Lipophilicity and Electronic Effects of the 3-Bromo-5,7-dichloro-2-(trifluoromethyl) Array

The presence of three distinct halogen types (Br, Cl) plus a strong electron-withdrawing trifluoromethyl group fundamentally alters the compound's physicochemical properties relative to simpler analogs. The 5,7-dichloro-2-(trifluoromethyl) analog (CAS 59108-13-3) has a molecular weight of 282.05 g/mol and a predicted logP consistent with moderate lipophilicity, whereas the title compound (MW 360.94 g/mol) is significantly heavier and more lipophilic due to the additional bromine atom . The increased molecular weight and halogen content are predicted to enhance passive membrane permeability (via increased lipophilicity) but may also reduce aqueous solubility—a critical trade-off in lead optimization that cannot be replicated by analogs lacking the full complement of halogens [1]. Additionally, the 3-bromo substituent introduces a heavy atom that can facilitate X-ray crystallographic phasing (useful for structural biology) and alters the compound's metabolic soft spots (C-Br bond is susceptible to CYP450-mediated debromination, whereas C-Cl bonds are more resistant), providing distinct ADME properties [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Atropisomerism Potential: 3-Substituted-4-arylquinolin-2-one Scaffold Can Exist as Stable Atropisomers with Distinct Pharmacology

The 3-substituted-4-arylquinolin-2-one scaffold—of which the title compound is a simplified 4-oxo analog—has been shown to exist as stable atropisomers when aryl substitution is present at C-4, with individual atropisomers exhibiting differential modulation of large-conductance calcium-activated potassium (BK) channels [1]. Although the target compound lacks the C-4 aryl substituent required for full atropisomerism, the 3-bromo substituent introduces steric bulk adjacent to the 4-keto group that may pre-organize the molecule for subsequent C-4 arylation in late-stage diversification strategies. In the broader class, atropisomeric 3-substituted-4-arylquinolin-2-ones have demonstrated BK channel opening activity relevant to neuroprotection and cardiovascular indications [1][2]. Analogs lacking the 3-substituent (e.g., 4-arylquinolin-2-ones without C-3 substitution) do not exhibit atropisomerism and consequently lack this stereochemical dimension of pharmacological modulation.

Stereochemistry Atropisomerism Potassium channel modulation

Optimal Use Cases for 3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one Based on Quantitative Differentiation Evidence


BET Bromodomain Chemical Probe Development Requiring BRD2-BD2 Selectivity

The target compound's 300 nM Kd at BRD2 BD2 (vs. the 3-unsubstituted analog's 0.300 nM Kd at BRD4 BD2) makes it a valuable starting point for developing BRD2-BD2-biased chemical probes [1]. Epigenetics research groups studying BRD2-specific functions in transcription regulation or cancer can use this compound as a scaffold for further optimization, leveraging the 1,000-fold selectivity window relative to the BRD4-preferring analog. Procurement of the precise 3-bromo-5,7-dichloro-2-(trifluoromethyl) substitution pattern is essential, as the 3-unsubstituted variant would yield misleading BRD4-dominant pharmacology.

MAO-B Inhibitor Screening for Neurodegenerative Disease Programs

With an IC50 of 209 nM at rat MAO-B, the target compound provides a validated starting point for Parkinson's disease or depression-focused MAO-B inhibitor optimization [2]. The >6-fold potency advantage over the 3-unsubstituted analog (IC50 = 1,270 nM) means that screening libraries built on the correct compound can identify hits with meaningful therapeutic windows, whereas libraries using the incorrect analog risk false-negative results. Neuroscience-focused CROs and academic screening centers should specify CAS 59108-29-1 to ensure consistency across screening campaigns.

Agrochemical Lead Discovery Targeting Broad-Spectrum Herbicidal Quinolinones

The BASF patent US20110105329A1 explicitly teaches that the 3-bromo-5,7-dichloro-2-(trifluoromethyl) substitution pattern is preferred for herbicidal activity [3]. Agrochemical R&D teams pursuing novel herbicides with activity against resistant weed species should source this exact compound for structure-activity relationship expansion, as generic 4-quinolinols lacking the full halogen complement are predicted to exhibit narrower herbicidal spectra based on the patent's structural specificity. The compound can serve as a key intermediate for synthesizing a library of N-substituted and C-4-arylated analogs for herbicidal screening.

Late-Stage Diversification via C-4 Arylation to Access Atropisomeric BK Channel Modulators

The 3-bromo substituent serves as a synthetic handle for further functionalization, while also providing the steric bulk necessary for atropisomerism upon C-4 arylation [4]. Medicinal chemistry groups targeting BK channel-related disorders (neuroprotection, hypertension, overactive bladder) can use the title compound as a precursor for Suzuki-Miyaura or direct C-H arylation at C-4 to generate atropisomeric 3-substituted-4-arylquinolin-2-ones. The resulting atropisomers can be resolved by chiral HPLC and individually profiled for BK channel opening activity, a strategy that is inaccessible using 3-unsubstituted analogs.

Quote Request

Request a Quote for 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.